4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring substituted with a methoxy group and a piperazine ring attached to a methoxyphenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Attachment of Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction involving a halogenated pyrimidine intermediate and piperazine.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of methoxyphenyl and a halogenated piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory and neuroprotective properties.
Pharmacology: It has been evaluated for its potential as a therapeutic agent for neurodegenerative diseases and inflammatory disorders.
Biological Research: The compound has been used in molecular docking studies to understand its interactions with various biological targets, such as iNOS and COX-2.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Inflammatory Pathways: The compound inhibits the expression of iNOS and COX-2, reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
Neuroprotective Effects: It exerts neuroprotective effects by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum (ER) stress.
Molecular Docking Studies: Molecular docking studies have shown that the compound forms hydrophobic interactions with the active sites of iNOS and COX-2, stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds:
2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: This compound also exhibits anti-inflammatory properties and inhibits the production of NO and COX-2.
4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: This compound has a similar piperazine and methoxyphenyl structure but differs in its core pyrimidine ring, leading to different biological activities.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have been studied as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple biological targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-14-6-4-3-5-13(14)19-7-9-20(10-8-19)15-11-16(22-2)18-12-17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJDSSADYZPVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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